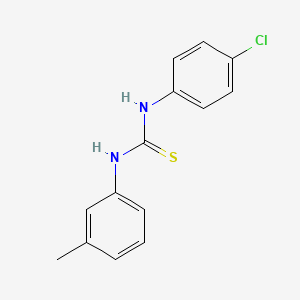
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMBA is a member of the amide class of compounds and is structurally similar to other amides such as lidocaine and procaine. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The precise mechanism of action of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide is not fully understood, but it is believed to act as a local anesthetic and a sodium channel blocker. The compound has been shown to inhibit the activity of voltage-gated sodium channels in neuronal cells, leading to a decrease in the flow of sodium ions and a subsequent reduction in the generation of action potentials.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has a range of biochemical and physiological effects, including local anesthesia, anti-inflammatory activity, and cardiovascular effects. The compound has been shown to reduce the release of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has been shown to have a range of cardiovascular effects, including vasodilation and a reduction in blood pressure.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide for use in scientific research is its relatively low toxicity and high potency. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide is its relatively short half-life in vivo, which can make it difficult to study its long-term effects.
未来方向
There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide, including its potential use as a therapeutic agent for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biological systems. Finally, the development of new synthetic methods for N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide could lead to the creation of more potent and selective analogs of the compound.
合成方法
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenylamine with 2,2-dimethylbutyryl chloride. The reaction typically takes place in the presence of a base such as triethylamine and is carried out under anhydrous conditions. The resulting product is a white crystalline solid with a melting point of around 80-82°C.
科学研究应用
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and toxicology. The compound has been shown to have a range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-6-14(4,5)13(16)15-12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWPBZEZGPBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)


![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)



![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)
![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)